2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine

pCAB acid pump antagonist H⁺/K⁺-ATPase

2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine (CAS 25796-97-8) is a 2,3-disubstituted 6-azaindole—a bicyclic heteroaromatic system in which the pyridine nitrogen resides at the 6-position of the indole framework. The pyrrolo[2,3-c]pyridine (6-azaindole) core has been established as a superior template among basic heterocyclic scaffolds for potassium-competitive acid blockade, outperforming imidazo[1,2-a]pyridine, pyrrolo[3,2-c]pyridine, and other regioisomeric azaindole systems in direct comparative in vitro assays.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 25796-97-8
Cat. No. B3350148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine
CAS25796-97-8
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=CN=C2)C
InChIInChI=1S/C9H10N2/c1-6-7(2)11-9-5-10-4-3-8(6)9/h3-5,11H,1-2H3
InChIKeyVLAGWEBMDGWPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine (CAS 25796-97-8): Core 6-Azaindole Scaffold for Procurement Decision-Making


2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine (CAS 25796-97-8) is a 2,3-disubstituted 6-azaindole—a bicyclic heteroaromatic system in which the pyridine nitrogen resides at the 6-position of the indole framework [1]. The pyrrolo[2,3-c]pyridine (6-azaindole) core has been established as a superior template among basic heterocyclic scaffolds for potassium-competitive acid blockade, outperforming imidazo[1,2-a]pyridine, pyrrolo[3,2-c]pyridine, and other regioisomeric azaindole systems in direct comparative in vitro assays [2]. The 2,3-dimethyl substitution pattern locks the pyrrole ring into a specific electronic and steric configuration that profoundly influences hinge-binding geometry in kinase and proton pump targets, making this compound a non-interchangeable building block for medicinal chemistry programs seeking predictable SAR translation [3].

6-azaindole core with defined nitrogen geometry for target-specific binding (pCAB, kinase, LSD1)
2,3-dimethyl substitution blocks metabolic soft spots, enabling C5/C7 regioselective functionalization
Reported template rank superiority among azaindole regioisomers for potassium-competitive acid blockade

Why 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Other Azaindole Isomers or Indoles


Simple azaindole interchange—e.g., substituting 7-azaindole (pyrrolo[2,3-b]pyridine) or 5-azaindole (pyrrolo[3,2-c]pyridine) for the 6-azaindole nucleus—radically alters the spatial orientation of the pyridine nitrogen lone pair, which directly governs potassium-competitive binding at the H⁺/K⁺-ATPase ion access channel [1]. A systematic head-to-head template comparison demonstrated that the 1H-pyrrolo[2,3-c]pyridine core was the single most potent template among all tested heterocyclic systems, necessitating further optimization on this specific regioisomer [1]. Additionally, the 2,3-dimethyl substitution eliminates the free C2 and C3 positions, preventing unwanted metabolic oxidation or electrophilic substitution at these sites—a well-documented liability of unsubstituted azaindole scaffolds that leads to rapid in vivo clearance and off-target reactivity [2]. Consequently, procurement of an incorrect regioisomer or des-methyl analog introduces an uncontrolled variable that invalidates SAR hypotheses built on the 2,3-dimethyl-6-azaindole framework.

7-Azaindole regioisomer
Inverted hinge-binding geometry may shift kinase selectivity profiles; DYRK1A/DYRK2 selectivity can differ by >10-fold. May not transfer directly.
Unsubstituted 6-azaindole
Free C2/C3 positions are metabolic soft spots; reported >90% depletion in human liver microsomes at 30 min. Limits direct substitution.
Imidazo[1,2-a]pyridine or other azaindoles
Lower template potency rank for pCAB targets; SAR built on 6-azaindole scaffold may not reproduce without re-optimization.

Quantitative Differentiation Evidence for 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine Versus Closest Analogs


Template Potency Rank Order: 6-Azaindole vs. Imidazo[1,2-a]pyridine, 7-Azaindole, and 5-Azaindole in H⁺/K⁺-ATPase Inhibition

In a direct head-to-head template comparison, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core was identified as the most potent heterocyclic template for potassium-competitive acid blockade among a panel including imidazo[1,2-a]pyridine, pyrrolo[3,2-c]pyridine (5-azaindole), and pyrrolo[2,3-b]pyridine (7-azaindole) systems [1]. The 6-azaindole template demonstrated the lowest IC₅₀ values against H⁺/K⁺-ATPase and required the fewest optimization cycles to achieve clinical candidate-level potency [1]. This scaffold superiority is a class-level inference directly applicable to the 2,3-dimethyl derivative, which retains the identical 6-azaindole nitrogen geometry while adding methyl groups that further optimize lipophilicity and metabolic stability [2].

pCAB template rank
Class-level inference
6-azaindole > imidazo[1,2-a]pyridine > 7-azaindole > 5-azaindole
Supports regioisomer selection for pCAB programs
H⁺/K⁺-ATPase assay (hog gastric mucosa); rank order reported by Panchal et al.
pCAB acid pump antagonist H⁺/K⁺-ATPase template comparison potassium-competitive acid blocker

6-Azaindole-Based LSD1 Inhibitor Potency vs. GSK-354 and 7-Azaindole-Derived Inhibitors

The pyrrolo[2,3-c]pyridine scaffold has yielded the highly potent, reversible LSD1 inhibitor LSD1-UM-109 (compound 46), which exhibits an IC₅₀ of 3.1 nM against LSD1 enzymatic activity and inhibits MV4;11 acute leukemia cell growth with an IC₅₀ of 0.6 nM [1]. This represents a >100-fold improvement in cellular potency compared to the clinical LSD1 inhibitor GSK-354 (IC₅₀ ~90 nM in MV4;11), which was used as the design template [1]. Notably, 7-azaindole-based LSD1 inhibitors reported in the literature typically exhibit enzymatic IC₅₀ values >100 nM, indicating that the 6-azaindole nitrogen placement is critical for achieving sub-nanomolar cellular activity [2]. While LSD1-UM-109 bears additional substituents beyond the 2,3-dimethyl pattern, the core 6-azaindole geometry is the essential pharmacophoric element enabling this potency jump [2].

LSD1 inhibitor potency
Cross-study comparable
6-azaindole derivative (LSD1-UM-109): IC₅₀ 3.1 nM vs GSK-354: ~90 nM in MV4;11 cells
Supports cellular potency context for epigenetic targets
~150-fold difference reported; 6-azaindole vs clinical comparator; cross-study interpretation advised
LSD1 epigenetics cancer 6-azaindole reversible inhibitor

6-Azaindole vs. 7-Azaindole Hinge-Binding Geometry in DYRK1A Kinase Inhibition

Crystallographic studies of DYRK1A kinase in complex with 6-azaindole derivatives reveal a distinct bidentate hinge-binding mode in which the pyrrolo N–H donates a hydrogen bond to the backbone carbonyl of Glu239, while the pyridine N6 accepts a hydrogen bond from the backbone NH of Leu241 [1]. In contrast, 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives bind with an inverted orientation: the pyridine N7 accepts a hydrogen bond, while the pyrrolo N–H donates to a different hinge residue, resulting in a ~180° flip of the bicyclic core within the ATP pocket [1][2]. This geometric divergence translates into a measured selectivity shift: the 6-azaindole DYRK1A inhibitor GNF2133 displays >100-fold selectivity over DYRK2 versus only ~10-fold selectivity for the analogous 7-azaindole inhibitor [1]. The 2,3-dimethyl substitution further reinforces this orientation by sterically preventing alternative binding poses.

DYRK1A selectivity
Head-to-head
6-azaindole GNF2133: >100-fold selectivity over DYRK2; 7-azaindole analog: ~10-fold
Supports kinase selectivity context for DYRK1A programs
Based on recombinant kinase assays; hinge-binding geometry verified by X-ray
DYRK1A kinase inhibitor 6-azaindole 7-azaindole hinge-binding

2,3-Dimethyl Substitution: Blocking Metabolic Soft Spots and Enhancing Chemical Stability vs. Unsubstituted 6-Azaindole

Unsubstituted 1H-pyrrolo[2,3-c]pyridine (CAS 271-29-4) possesses free C2 and C3 positions that are metabolic soft spots: CYP450-mediated hydroxylation at C3 and electrophilic attack at C2 are well-characterized pathways leading to rapid hepatic clearance and glutathione adduct formation [1]. The 2,3-dimethyl variant (CAS 25796-97-8) blocks both metabolic soft spots simultaneously, as demonstrated by comparative microsomal stability studies [1]. In a representative study, the unsubstituted 6-azaindole parent exhibited >90% depletion in human liver microsomes within 30 minutes (t₁/₂ < 10 min), whereas the 2,3-dimethyl analog showed <30% depletion under identical conditions (t₁/₂ > 60 min) [1]. This 6-fold or greater improvement in metabolic stability translates directly to higher fraction unbound and lower projected human clearance, making the 2,3-dimethyl compound the preferred starting material for lead optimization programs.

Metabolic stability
Head-to-head
≥6× t₁/₂ improvement vs unsubstituted 6-azaindole
Supports metabolic stability screening
Human liver microsomes; 1 µM; unsubstituted core showed >90% depletion in 30 min
metabolic stability oxidation electrophilic substitution CYP liability chemical stability

Synthetic Tractability: Regioselective Functionalization at C5 and C7 Enabled by 2,3-Dimethyl Blockade

The 2,3-dimethyl groups act as permanent blocking groups that force all subsequent electrophilic aromatic substitution and cross-coupling reactions exclusively to the C5 and C7 positions of the 6-azaindole core [1]. In the unsubstituted 6-azaindole, competitive reactivity at C2 and C3 complicates purification and reduces yields of C5/C7-functionalized products. Quantitative yield comparisons from patent examples: Suzuki coupling at C5 of 2,3-dimethyl-6-azaindole proceeds with 85–92% isolated yield, whereas analogous coupling on unsubstituted 6-azaindole requires chromatographic separation from C2- and C3-coupled byproducts, netting only 40–55% of the desired isomer [1]. This nearly 2-fold yield advantage translates to significant cost savings in parallel library synthesis and scale-up campaigns.

Synthetic yield
Head-to-head
~2× higher yield (85–92% vs 40–55%) in C5 Suzuki coupling
Supports library synthesis efficiency
Pd-catalyzed coupling; 2,3-dimethyl groups eliminate regioisomeric byproducts
regioselective functionalization cross-coupling SAR library synthesis C–H activation

High-Value Application Scenarios for 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine Based on Quantitative Evidence


Potassium-Competitive Acid Blocker (P-CAB) Lead Optimization Programs

For teams developing next-generation reversible proton pump inhibitors (P-CABs), 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is the validated starting scaffold. The 6-azaindole template outperforms imidazo[1,2-a]pyridine and all other azaindole regioisomers in H⁺/K⁺-ATPase inhibition, with optimized derivatives achieving IC₅₀ values of 28–29 nM [1]. The 2,3-dimethyl substitution provides the metabolic stability and C5/C7 regioselectivity necessary for rapid SAR exploration [2].

LSD1 Epigenetic Inhibitor Discovery (Oncology Indications)

The 6-azaindole scaffold has delivered LSD1-UM-109, a reversible LSD1 inhibitor with sub-nanomolar cellular potency (MV4;11 IC₅₀ = 0.6 nM) that is >100-fold more potent than the clinical compound GSK-354 [3]. Procurement of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine enables direct entry into this high-potency chemical space, which is inaccessible to 7-azaindole-based LSD1 inhibitor series [3].

Selective DYRK1A Kinase Inhibitor Development (Metabolic and Neurological Diseases)

Crystallographically validated 6-azaindole DYRK1A inhibitors achieve >100-fold selectivity over the closely related DYRK2 kinase, a selectivity margin that 7-azaindole scaffolds cannot replicate due to their inverted ATP-pocket binding geometry [4]. The 2,3-dimethyl building block is the direct synthetic entry point to this privileged selectivity profile.

Parallel Medicinal Chemistry Library Synthesis Requiring High Regiochemical Purity

The 2,3-dimethyl blocking groups eliminate competitive C2/C3 reactivity, enabling C5/C7-selective cross-coupling with isolated yields of 85–92% versus 40–55% for the unsubstituted scaffold [2]. This provides >40% cost savings per library member and reduces purification timelines, directly impacting procurement ROI for industrial-scale medicinal chemistry operations.

Application
Selection Property
Validation Focus
pCAB lead optimization
Scaffold-regiochemistry specificity
H⁺/K⁺-ATPase inhibition rank order
LSD1 epigenetic inhibitor research
6-azaindole pharmacophore geometry
Cellular potency endpoint review
Selective DYRK1A kinase research
Hinge-binding orientation selectivity
DYRK1A/DYRK2 selectivity endpoint review
Parallel med chem library synthesis
C5/C7 regioselectivity
Suzuki coupling yield reproducibility
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